
5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .Chemical Reactions Analysis
5-Bromo-2-fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of PDE4 Inhibitors
This compound is used as a reactant in the synthesis of PDE4 inhibitors . PDE4 inhibitors are a class of drugs that have various therapeutic applications, including the treatment of respiratory disorders like asthma and COPD, as well as inflammatory diseases .
Cancer Cell Growth Inhibitors
It also serves as a reactant in the preparation of compounds that inhibit BCL-XL , an anti-apoptotic protein, thereby inducing apoptosis in cancer cells and inhibiting their growth .
Fluorescent UV Sensors
Reports suggest its use in preparing fluorescent UV sensors that can detect various ions, providing valuable tools for environmental monitoring and biochemical assays .
Synthesis of γ-Secretase Modulators
The compound is utilized in synthesizing γ-secretase modulators like BIIB042 . These modulators are potential treatments for neurodegenerative diseases such as Alzheimer’s disease by affecting amyloid beta production .
Organic Synthesis Intermediate
As an organic synthesis intermediate, it is involved in laboratory research and development processes, contributing to the synthesis of various organic compounds .
Pharmaceutical Intermediate
In pharmaceutical research and development, this compound acts as an intermediate, aiding in the creation of new medicinal agents .
Magnetic Research
In magnetic research, it has been used to study the formation of hydrogen-bonded organic frameworks (HOFs) that exhibit single-molecule magnet behavior, which is significant for developing new magnetic materials .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKWLZDKTVERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731588 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914397-21-0 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


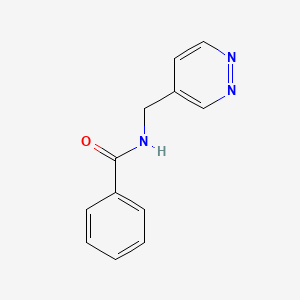
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)

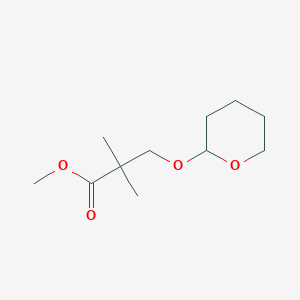
![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)
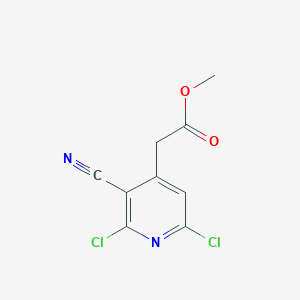
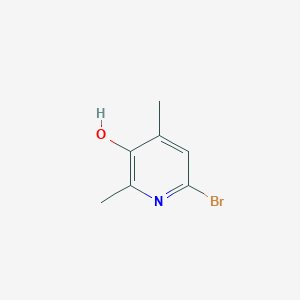
![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)
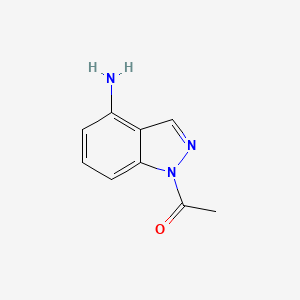
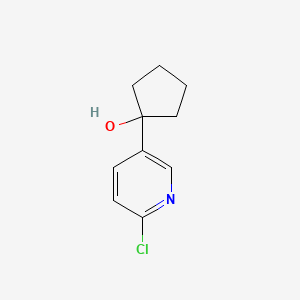
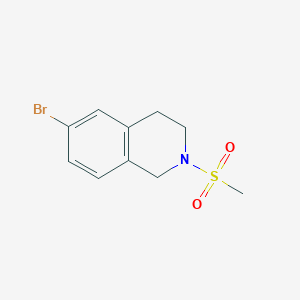
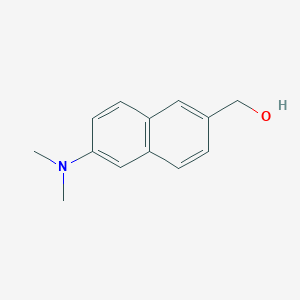
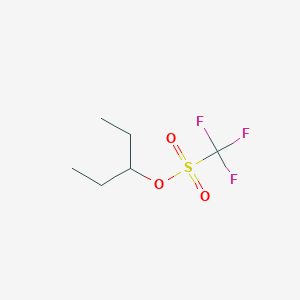
![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)